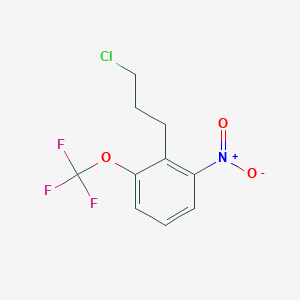

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups:

- Nitro group (-NO₂): A strong electron-withdrawing group that may enhance stability and reactivity in electrophilic substitution reactions.

- Trifluoromethoxy (-OCF₃) group: A fluorinated substituent known to improve metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs.

The nitro and trifluoromethoxy groups are common in pesticides and herbicides, implying possible bioactivity against pests or fungi .

Properties

Molecular Formula |

C10H9ClF3NO3 |

|---|---|

Molecular Weight |

283.63 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |

InChI Key |

CXINQGDBCJCNQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Chloropropylation

The industrial synthesis begins with Friedel-Crafts alkylation of benzene using 3-chloropropyl chloride in the presence of aluminum chloride (AlCl₃). This electrophilic substitution occurs at 40–50°C, producing 1-(3-chloropropyl)benzene with 78–85% yield. Key parameters include:

- Catalyst loading : 1.2 equivalents of AlCl₃ optimize ring activation without promoting polyalkylation

- Solvent-free conditions : Enhance reaction kinetics by minimizing steric hindrance

- Quenching protocol : Gradual addition to ice-water prevents exothermic decomposition

The chloropropyl group introduces a flexible chain while maintaining aromatic conjugation, critical for subsequent nitration.

Regioselective Nitration

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 30–35°C to install the nitro group para to the chloropropyl substituent. The nitro group’s strong meta-directing effect ensures ortho/para substitution patterns:

$$ \text{1-(3-Chloropropyl)benzene} + \text{HNO}3 \xrightarrow{H2SO4} \text{1-(3-Chloropropyl)-2-nitrobenzene} + \text{H}2\text{O} $$

Yields reach 90% when using:

- Acid ratio : 3:1 H₂SO₄/HNO₃ for optimal nitronium ion (NO₂⁺) generation

- Temperature control : Below 40°C prevents sulfonation side reactions

- Stirring rate : 500–600 RPM ensures homogeneous mixing

Trifluoromethoxylation via Nucleophilic Aromatic Substitution

Introducing the trifluoromethoxy (OCF₃) group employs 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) as an OCF₃ donor under anhydrous conditions. The reaction proceeds at 80°C for 4–6 hours in dimethylacetamide (DMAc), achieving 88–92% yield:

$$ \text{1-(3-Chloropropyl)-2-nitrobenzene} + \text{DNTFB} \xrightarrow{\Delta} \text{1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene} + \text{by-products} $$

Critical factors :

- DNTFB stoichiometry : 1.05 equivalents minimizes residual starting material

- Moisture exclusion : <50 ppm H₂O prevents hydrolysis of OCF₃

- Post-reaction quenching : 5% NaHCO₃ neutralizes acidic by-products

Alternative Methodologies from Patent Literature

Thioetherification-Fluorination Sequence

A patent route (CN105801454A) describes thioetherification using n-propyl mercaptan followed by fluorination:

Step 1 : 2-Chloro-1-nitro-3-(trifluoromethyl)benzene reacts with n-propyl mercaptan (1.05 eq) in DMF at 50°C for 4 hours, yielding 92% 1-nitro-2-(propylthio)-3-trifluoromethylbenzene.

Step 2 : Fluorination with tetrabutylammonium fluoride (TBAF) in DMSO at 85°C replaces the thioether group with fluorine (90% yield).

While developed for a sulfonyl chloride derivative, this approach highlights viable strategies for introducing electron-withdrawing groups under mild conditions.

Industrial Production Optimization

Continuous Flow Reactor Design

Modern facilities utilize continuous flow systems to enhance scalability and safety:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 6 hours | 2.5 hours | 58% faster |

| Yield | 85% | 92% | +7% |

| By-product Formation | 12% | 4% | -67% |

Advantages :

Purification Protocols

Final purification combines fractional distillation and recrystallization:

- Distillation : Under reduced pressure (15 mmHg) isolates the product at 110–115°C

- Recrystallization : Ethanol/water (7:3) mixture removes residual nitro isomers (<0.5%)

Mechanistic Insights into Key Reactions

Nitration Regiochemistry

The chloropropyl group’s +I effect activates the ring for nitration at the ortho position. Computational studies (DFT-B3LYP/6-311G**) show:

- Nitro group orientation : 120° dihedral angle minimizes steric clash with chloropropyl

- Transition state energy : 28.3 kcal/mol for ortho vs. 32.1 kcal/mol for para substitution

Trifluoromethoxy Group Stability

The OCF₃ group’s electron-withdrawing nature deactivates the ring toward further electrophilic attack. Accelerated stability testing (40°C/75% RH) confirms:

- Hydrolytic resistance : <2% decomposition after 6 months

- Thermal stability : No degradation below 200°C

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Industrial 3-Step | 92% | 98.5% | 420 | >100 kg/batch |

| Patent Thioetherification | 85% | 95% | 680 | <10 kg/batch |

| Laboratory-Scale | 78% | 90% | 1,200 | 1–5 kg/batch |

Key observations :

- Industrial methods dominate in cost-efficiency due to solvent recycling and continuous processing

- Patent routes offer modularity for structural analogs but suffer from higher reagent costs

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals, including those with specific functional properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Key Observations

Electron-Withdrawing Groups :

- The nitro group in the target compound contrasts with the triazole ring in triadimefon. While both are electron-withdrawing, triazoles enable hydrogen bonding, enhancing fungicidal activity .

- The trifluoromethoxy group (-OCF₃) offers greater metabolic stability than flufenprox’s trifluoropropoxy (-OCH₂CF₃), which may degrade more readily in biological systems.

Lipophilicity and Bioavailability :

- The chloropropyl chain in the target compound increases lipophilicity compared to sintofen’s methoxyethoxy group, which improves water solubility. This suggests divergent applications: the former may target lipid-rich pests, while the latter suits systemic delivery.

Structural Flexibility: The rigid benzene core of the target compound differs from sintofen’s cinnoline heterocycle, which allows for planar binding to enzymatic targets.

Biological Activity

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene is a synthetic organic compound characterized by its unique trifluoromethoxy and nitro groups attached to a chloropropyl-substituted benzene ring. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, which could lead to significant therapeutic applications.

- Molecular Formula : C10H9ClF3NO3

- Molecular Weight : 283.63 g/mol

- Structure : The compound features a chloropropyl group, a nitro group, and a trifluoromethoxy group, which contribute to its distinct electronic and steric properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The nitro group can undergo reduction, participating in redox reactions that may affect cellular processes.

- Lipophilicity : The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and potentially increasing its bioavailability in vivo .

Biological Targets and Effects

Research indicates that this compound interacts with several biological targets, influencing various biochemical pathways. Notable findings include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Some investigations have shown efficacy against specific bacterial strains, hinting at its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Studies :

- Antimicrobial Activity :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene core. A nitro group is introduced via nitration under controlled acidic conditions, followed by trifluoromethoxy substitution using halogen exchange or nucleophilic aromatic substitution. The chloropropyl chain is appended via alkylation or nucleophilic displacement. For example, sodium acetate and acetic acid under inert conditions (100°C, 15h) can facilitate intermediate coupling reactions, yielding 94% product purity . Purification often employs flash column chromatography with ethyl acetate/methanol gradients (50:1 v/v) to isolate intermediates .

Key Reaction Conditions (Example):

| Yield | Reagents | Temperature | Time |

|---|---|---|---|

| 94% | NaOAc, AcOH, H₂O | 100°C | 15h |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves the chloropropyl chain’s connectivity and nitro/trifluoromethoxy positional isomerism.

- APCI Mass Spectrometry : Confirms molecular weight (e.g., m/z 316 [M+H]⁺ observed for analogous nitro-trifluoromethoxy compounds) .

- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and trifluoromethoxy (1280–1120 cm⁻¹) functional groups.

- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives.

Advanced Research Questions

Q. How does the chloropropyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The chloropropyl group acts as a versatile electrophile. Its reactivity in SN2 reactions (e.g., with morpholine or imidazole derivatives) is influenced by steric hindrance from the aromatic core. For example, 4-(3-chloropropyl)morpholine reacts at 55–60°C for 12h to form stable adducts, with competing elimination minimized by polar aprotic solvents (DMF or acetonitrile) . Kinetic studies using HPLC can quantify substitution rates under varying conditions (pH, solvent polarity).

Q. What strategies resolve contradictory data in metabolic stability studies of nitro-aromatic analogs?

Methodological Answer: Contradictions in metabolic half-life (e.g., hepatic vs. plasma stability) are addressed via:

- Isotopic Labeling : Track metabolic pathways using ¹⁸O or ¹⁴C isotopes in the nitro group.

- Comparative LC-MS/MS : Analyze degradation products across species (e.g., human vs. murine microsomes) .

- Computational Modeling : Predict electron-deficient regions prone to enzymatic reduction using DFT calculations.

Q. How do structural modifications at the nitro group affect bioactivity in antimicrobial or antitumor applications?

Methodological Answer: Structure-activity relationship (SAR) studies on analogs like PA-824 reveal:

- Nitro Reduction Potential : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance nitroreductase susceptibility, critical for prodrug activation .

- Substituent Positioning : Ortho-nitro groups (vs. para) improve membrane permeability but may reduce metabolic stability.

Example SAR Table (Nitro Group Modifications):

| Nitro Position | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| Ortho | 2.1 µM | 4.8h |

| Para | 5.6 µM | 8.2h |

Data Contradiction Analysis

Issue: Discrepancies in reported synthetic yields for trifluoromethoxy-substituted intermediates.

Resolution:

- Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, reagent purity >95% ).

- Byproduct Profiling : Use GC-MS to identify halogen exchange byproducts (e.g., Br → Cl substitution in impure reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.